5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with amino and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate amino-substituted pyridine and pyrazine derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as crystallization or chromatography to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amino and carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar carbonitrile group and exhibit diverse biological activities.
5-Amino-pyrazoles: These compounds are structurally related and are used in the synthesis of various heterocyclic scaffolds.
Uniqueness
5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N8 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[[5-amino-4-[(3-amino-3-phenylpropyl)amino]pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H20N8/c20-9-14-10-25-19(12-24-14)27-18-8-17(16(22)11-26-18)23-7-6-15(21)13-4-2-1-3-5-13/h1-5,8,10-12,15H,6-7,21-22H2,(H2,23,25,26,27) |
InChI Key |
YWUPEUKQMLMCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N)N |
Origin of Product |
United States |
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